molecular formula C9H8F3NO2 B2845146 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid CAS No. 20939-82-6

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid

Cat. No.: B2845146
CAS No.: 20939-82-6
M. Wt: 219.163
InChI Key: TYQJCIIATXTPRQ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)amino]benzoic acid: is an organic compound with the molecular formula C9H8F3NO2. It is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

Chemistry: In organic synthesis, 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique trifluoroethyl group can impart desirable properties to target compounds, such as increased stability and lipophilicity .

Biology and Medicine: It may be used as a building block for designing new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-4-2-1-3-6(7)8(14)15/h1-4,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJCIIATXTPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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